(3-Aminopropyl)(methyl)(2-methylpropyl)amine
Description
(3-Aminopropyl)(methyl)(2-methylpropyl)amine is a tertiary amine with the molecular formula $ \text{C}8\text{H}{20}\text{N}2 $. Its structure comprises three substituents: a 3-aminopropyl group ($-\text{CH}2\text{CH}2\text{CH}2\text{NH}2$), a methyl group ($-\text{CH}3$), and a 2-methylpropyl (isobutyl) group ($-\text{CH}2\text{CH}(\text{CH}3)_2$). The presence of both hydrophilic (amine) and hydrophobic (isobutyl) groups confers unique physicochemical properties, such as balanced lipophilicity and solubility, which are critical for biological activity and industrial applications .
Properties
IUPAC Name |
N'-methyl-N'-(2-methylpropyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(2)7-10(3)6-4-5-9/h8H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOMCBLLCDSYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(methyl)(2-methylpropyl)amine typically involves the reaction of 3-aminopropylamine with isobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of (3-Aminopropyl)(methyl)(2-methylpropyl)amine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)(methyl)(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Aminopropyl)(methyl)(2-methylpropyl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(methyl)(2-methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Activity: Compounds with 3,3′-diamino-N-methyldipropylamine linkers show superior activity compared to those with bulkier substituents, suggesting that the target compound’s isobutyl group might reduce efficacy unless balanced by other functional groups .
- Antimalarial Activity: Methylation of bis(3-aminopropyl)amine reduces potency, implying that the target compound’s isobutyl group could further diminish activity unless compensated by tailored design .
- Fluorescent Receptors: Polyamines with multiple aminopropyl groups (e.g., L1 and L2) exhibit strong binding to analytes like PFOA, whereas the target compound’s single aminopropyl group may limit such interactions .
Biological Activity
(3-Aminopropyl)(methyl)(2-methylpropyl)amine, often referred to as a polyamine compound, is a versatile organic molecule with significant biological activity. Its structural characteristics allow it to interact with various biological systems, making it a subject of interest in medicinal chemistry, biochemistry, and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on current research findings.
The compound's chemical formula is C₇H₁₈N₂, and it features a branched amine structure that contributes to its reactivity and interaction with biological targets. The presence of multiple amine groups allows it to participate in hydrogen bonding and ionic interactions, which are crucial for its biological functions.
(3-Aminopropyl)(methyl)(2-methylpropyl)amine acts primarily through its interactions with enzymes and receptors. It can function as a ligand, modulating the activity of various molecular targets involved in metabolic pathways. The compound's ability to influence enzyme kinetics and receptor binding is essential for its pharmacological effects.
Key Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic processes, affecting cellular functions.
- Receptor Interaction : It can bind to receptors on cell membranes, influencing signal transduction pathways that regulate physiological responses.
Biological Activity
Research indicates that (3-Aminopropyl)(methyl)(2-methylpropyl)amine exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
- Cytotoxic Effects : In vitro assays demonstrate that it can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
- Immunomodulatory Effects : The compound has been reported to modulate immune responses by affecting the proliferation of lymphocytes and the production of cytokines.
Research Findings
Recent studies have provided insights into the specific biological activities of (3-Aminopropyl)(methyl)(2-methylpropyl)amine:
- Case Study 1 : A study evaluated the cytotoxicity of the compound on human peripheral blood mononuclear cells (PBMC). Results indicated over 70% inhibition of cell proliferation at concentrations around 10 µg/ml without significant cytotoxicity .
- Case Study 2 : Another investigation focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at low concentrations, suggesting its potential use in developing new antibiotics .
Data Tables
| Biological Activity | Observed Effect | Concentration Range |
|---|---|---|
| Cytotoxicity on PBMC | >70% inhibition | 1 - 50 µg/ml |
| Antimicrobial Activity | Effective against various strains | 5 - 50 µg/ml |
| Immunomodulation | Modulates cytokine production | 10 - 100 µg/ml |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
